(+)-Rosiglitazone

Description

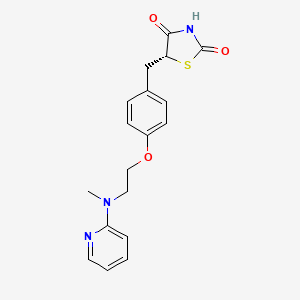

Structure

2D Structure

3D Structure

Properties

CAS No. |

163860-16-0 |

|---|---|

Molecular Formula |

C18H19N3O3S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1 |

InChI Key |

YASAKCUCGLMORW-OAHLLOKOSA-N |

SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular intricacies: (+)-Rosiglitazone's Mechanism of Action on PPARγ

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on PPARγ, detailing its binding kinetics, the conformational changes it induces in the receptor, subsequent co-activator recruitment, and the downstream signaling cascades that mediate its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmacological interaction.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating a host of physiological processes.[1][2] Its activation by agonists like this compound leads to the transcription of a specific set of genes that collectively enhance insulin sensitivity, making it a key target in the management of type 2 diabetes mellitus.[3][4] Understanding the precise mechanism by which this compound engages and activates PPARγ is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

The Molecular Mechanism of this compound Action

The action of this compound on PPARγ can be dissected into a series of sequential molecular events:

Ligand Binding and Receptor Activation

This compound binds with high affinity to the ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of PPARγ.[5][6] This binding is characterized by a "U-shaped" conformation of the Rosiglitazone (B1679542) molecule within the pocket.[7] The thiazolidinedione headgroup of Rosiglitazone forms critical hydrogen bonds with key amino acid residues in the LBD, including His323, His449, and Tyr473, which stabilizes the ligand-receptor complex.[6][8]

Conformational Changes and Coactivator Recruitment

The binding of this compound induces a significant conformational change in the PPARγ LBD.[9] A key event is the stabilization of the activation function-2 (AF-2) helix (helix 12), which moves to cap the ligand-binding pocket.[6][7] This new conformation creates a binding surface for transcriptional coactivators, such as steroid receptor coactivator 1 (SRC-1) and the histone acetyltransferase p300/CREB-binding protein (CBP).[7][9][10] The recruitment of these coactivators is essential for the subsequent steps in gene transcription.

Heterodimerization and DNA Binding

Upon ligand binding and coactivator recruitment, the PPARγ receptor forms a heterodimer with the retinoid X receptor (RXR).[1][6] This PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][6]

Gene Transcription and Downstream Effects

The binding of the PPARγ-RXR heterodimer and its associated coactivator complex to PPREs initiates the transcription of target genes.[7] These genes are involved in a wide array of metabolic processes, including:

-

Adipogenesis and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes and increases the expression of genes involved in fatty acid uptake and storage, such as lipoprotein lipase (B570770) (LPL) and adiponectin.[3][11]

-

Insulin Sensitization: By altering the expression of adipokines like adiponectin and reducing the levels of inflammatory cytokines, PPARγ activation enhances insulin sensitivity in peripheral tissues like muscle and liver.[2][3] This leads to increased glucose uptake from the bloodstream.[7]

-

Inflammation: PPARγ activation has anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with PPARγ.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell/System | Reference |

| EC50 | 60 nM | - | |

| IC50 | 4 nM | 3T3-L1 Adipocytes | [5] |

| IC50 | 9 nM | Human Adipocytes | [5] |

| IC50 | 12 nM | Rat Adipocytes | [5] |

Table 2: Transcriptional Activation by this compound

| Cell Line | Fold Activation (vs. Vehicle) | Notes | Reference |

| C2C12 | 7.4 - 13 | Compared to Troglitazone (B1681588) (1.8 - 2.5 fold) | [9] |

| HEK 293T | 7.4 - 13 | Compared to Troglitazone (1.8 - 2.5 fold) | [9] |

| 3T3-L1 Adipocytes | Full Agonist Activity | - | [9] |

Experimental Protocols

PPARγ Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of PPARγ in response to a ligand.

Objective: To measure the ability of this compound to activate PPARγ-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and then co-transfected with three plasmids: a PPARγ expression plasmid, a reporter plasmid containing a luciferase gene downstream of a PPRE, and an internal control plasmid (e.g., expressing Renilla luciferase) for normalization.[1]

-

Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of this compound or a vehicle control.[1]

-

Lysis and Luminescence Measurement: Following treatment, the cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of luciferase protein produced, is measured using a luminometer.[1]

-

Data Analysis: The luciferase activity is normalized to the internal control. The fold activation is calculated by comparing the normalized luciferase activity in Rosiglitazone-treated cells to that in vehicle-treated cells.[1]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the IC50 and Ki of this compound for the PPARγ ligand-binding domain.

Methodology:

-

Reagent Preparation: Purified, recombinant human PPARγ-LBD is prepared. A radiolabeled ligand with known affinity for PPARγ (e.g., [¹²⁵I]SB-236636) is also required.[5][14]

-

Assay Incubation: The PPARγ-LBD, the radioligand at a fixed concentration, and varying concentrations of unlabeled this compound are incubated together in an assay buffer.[14]

-

Separation of Bound and Free Radioligand: The mixture is then processed to separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods like filtration through Ni-NTA agarose (B213101) beads for His-tagged receptors.[14]

-

Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.[14]

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value.[14]

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound action on PPARγ.

Experimental Workflow

Caption: Workflow for a PPARγ Luciferase Reporter Gene Assay.

Logical Relationship

Caption: Logical flow of this compound's interaction with PPARγ.

Conclusion

This compound exerts its therapeutic effects as an insulin sensitizer (B1316253) through a well-defined molecular mechanism centered on its high-affinity binding to and activation of the PPARγ nuclear receptor. This interaction triggers a cascade of events, from conformational changes and coactivator recruitment to the transcriptional regulation of a suite of genes that collectively improve metabolic homeostasis. A thorough understanding of this mechanism is paramount for the rational design of novel PPARγ modulators with enhanced therapeutic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPARγ agonist rosiglitazone ameliorates LPS-induced inflammation in vascular smooth muscle cells via the TLR4/TRIF/IRF3/IP-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Discovery and Synthesis of (+)-Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone (B1679542), a member of the thiazolidinedione (TZD) class of drugs, has been a significant therapeutic agent in the management of type 2 diabetes mellitus. Its primary mechanism of action is the potent and selective agonism of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Marketed as a racemic mixture, it is the (S)-enantiomer that is principally responsible for the therapeutic activity. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Rosiglitazone, with a specific focus on the stereoselective synthesis of the dextrorotatory (+)-enantiomer. Detailed experimental protocols for key synthetic steps and an analysis of the intricate PPARγ signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Discovery and Development

Rosiglitazone was developed by GlaxoSmithKline and first approved for medical use in 1999. It emerged from research into a class of compounds known as thiazolidinediones, which were found to improve insulin (B600854) sensitivity. As an insulin sensitizer, Rosiglitazone helps the body's cells utilize insulin more effectively, thereby lowering blood glucose levels.[1] It is typically used as a stand-alone therapy or in combination with other antidiabetic drugs like metformin.[1]

While commercially available as a racemic mixture of its two enantiomers, studies have shown that the antidiabetic activity is primarily associated with the (S)-(-)-enantiomer.[2][3] The chiral center at the 5-position of the thiazolidinedione ring is susceptible to racemization, particularly with changes in pH.[4][5]

Synthesis of Rosiglitazone

The synthesis of racemic Rosiglitazone has been approached through various routes, often focusing on efficiency and scalability for industrial production. A common strategy involves the condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione (B21345), followed by the reduction of the resulting benzylidene intermediate.

General Synthesis of Racemic Rosiglitazone

A widely employed synthetic route involves a five-step process starting from commercially available materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction.[6][7]

Table 1: Optimized Yields for a Five-Step Racemic Rosiglitazone Synthesis [6][7]

| Reaction Step | Optimal Yield (%) |

| Cyclization | 90 |

| Alkylation | 99 |

| Etherification | 59 |

| Condensation | 75 |

| Reduction | 91 |

| Overall Yield | 40 |

Stereoselective Synthesis of (+)-Rosiglitazone

The enantioselective synthesis of the individual enantiomers of Rosiglitazone is of significant interest for studying their distinct pharmacological profiles. One reported method for the stereoselective synthesis of (+)-(R)-Rosiglitazone involves a biocatalytic reduction of the intermediate 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione.

This biotransformation utilizes whole cells of the yeast Rhodotorula rubra under acidic conditions (pH 3.0-5.0) to achieve an enantioselective reduction, yielding the (+)-(R)-enantiomer.

Experimental Protocols

Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde

This intermediate is crucial for the synthesis of Rosiglitazone. A common method for its preparation is the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde (B137897).

Protocol:

-

To a stirred solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-fluorobenzaldehyde in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 16 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde as a viscous oil.

Knoevenagel Condensation to form 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione

Protocol:

-

To a solution of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde and 2,4-thiazolidinedione in toluene, add a catalytic amount of piperidine (B6355638) and acetic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 12-18 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold toluene, and dry under vacuum to yield the benzylidene intermediate.

Reduction to Racemic Rosiglitazone

Protocol:

-

Suspend the 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione in methanol (B129727).

-

Add magnesium turnings portion-wise to the stirred suspension at room temperature.

-

Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give racemic Rosiglitazone.

-

The free base can be converted to the maleate (B1232345) salt by treatment with maleic acid in acetone.[8]

Enantioselective Biocatalytic Reduction to this compound

Protocol:

-

Prepare a culture of Rhodotorula rubra in a suitable growth medium and incubate until a sufficient cell density is reached.

-

Harvest the cells by centrifugation and wash with a sterile buffer solution (e.g., phosphate (B84403) buffer).

-

Resuspend the yeast cells in a reaction buffer adjusted to a pH between 3.0 and 5.0.

-

Add the substrate, 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione, to the cell suspension. The substrate can be dissolved in a minimal amount of a water-miscible organic solvent like ethanol (B145695) or DMSO before addition.

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

-

Monitor the progress of the reaction by periodically analyzing samples using chiral HPLC.

-

Once the reaction is complete, separate the cells from the reaction medium by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (+)-(R)-Rosiglitazone by column chromatography or recrystallization.

-

Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Mechanism of Action: PPARγ Signaling Pathways

Rosiglitazone exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[9] This activation leads to a cascade of downstream events that ultimately improve insulin sensitivity. The signaling pathways involved can be broadly categorized as PPARγ-dependent and PPARγ-independent.

PPARγ-Dependent Signaling

Upon activation by Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Key downstream effects of PPARγ activation include:

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids and are more insulin-sensitive.

-

Glucose and Lipid Metabolism: Regulates the expression of genes involved in glucose uptake (e.g., GLUT4), fatty acid uptake and storage, and lipid metabolism.[9]

-

Anti-inflammatory Effects: Can suppress the expression of pro-inflammatory genes.

PPARγ-Independent Signaling

Recent studies have revealed that Rosiglitazone can also exert effects through pathways that are independent of its direct interaction with PPARγ. These mechanisms often involve the modulation of other signaling cascades.

For instance, Rosiglitazone has been shown to influence the PI3K/Akt and AMPK signaling pathways.[11] It can lead to the inhibition of Akt phosphorylation and an increase in the expression of the tumor suppressor PTEN in a PPARγ-dependent manner in some cell types.[11] Concurrently, it can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial for cellular energy homeostasis and growth, through PPARγ-independent mechanisms.[11]

Conclusion

Rosiglitazone remains a cornerstone in the study of insulin resistance and the development of antidiabetic therapeutics. Understanding its synthesis, particularly the stereoselective synthesis of its active enantiomer, is crucial for the development of more refined and potentially safer drugs. Furthermore, the elucidation of its complex signaling mechanisms, encompassing both PPARγ-dependent and -independent pathways, opens new avenues for therapeutic intervention in metabolic diseases. This technical guide provides a foundational resource for researchers to build upon in their efforts to innovate in the field of diabetes drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Differential activity of rosiglitazone enantiomers at PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Rosiglitazone maleate, SB-206846((-)-enantiomer, free base), SB-210232((+)-enantiomer, free base), BRL-49653C, Venvia, Nyracta, Avandia-药物合成数据库 [drugfuture.com]

- 8. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosiglitazone Promotes PPARγ-Dependent and -Independent Alterations in Gene Expression in Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

(+)-Rosiglitazone as a selective PPARγ agonist

An In-depth Technical Guide to (+)-Rosiglitazone as a Selective PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. A member of the thiazolidinedione (TZD) class of compounds, rosiglitazone (B1679542) has been instrumental in elucidating the physiological roles of PPARγ in glucose and lipid metabolism, adipogenesis, and inflammation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative pharmacological data, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action

Rosiglitazone exerts its effects by directly binding to and activating PPARγ.[1] The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that ultimately modulate the expression of target genes. This process involves several key steps:

-

Ligand Binding: As a small, lipophilic molecule, rosiglitazone traverses the cell membrane and enters the nucleus, where it binds to the ligand-binding domain (LBD) of PPARγ.[1] This binding induces a conformational change in the receptor.

-

Heterodimerization: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[3][4]

-

Co-regulator Exchange: The conformational shift upon ligand binding facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, such as p300 and steroid receptor coactivator-1 (SRC-1).[5][6]

-

DNA Binding: The PPARγ-RXR heterodimer, along with the recruited co-activators, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]

-

Transcriptional Regulation: This binding event initiates the transcription of genes involved in various metabolic processes, including fatty acid uptake and storage, glucose metabolism, and adipocyte differentiation.[7][8]

Analysis of the enantiomers of rosiglitazone has suggested that the (S)-(-)-isomer is primarily responsible for its activity at PPARγ.[9]

Quantitative Pharmacological Data

The selectivity and potency of this compound as a PPARγ agonist have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Binding Affinity of this compound for PPAR Subtypes

| Parameter | PPARγ | PPARα | PPARδ/β | Assay Type | Reference |

| Kd | ~40 nM | No significant binding | No significant binding | Radioligand Binding Assay | [10] |

| IC50 | 57.96 nM | Not reported | Not reported | TR-FRET Competitive Binding Assay | [1] |

| Ki | 1157 ± 1.08 nM | Not reported | Not reported | Fluorescence Competitive Binding Assay | [7] |

Table 2: Functional Activity of this compound on PPAR Subtypes

| Parameter | PPARγ | PPARα | PPARδ/β | Assay Type | Reference |

| EC50 | 60 nM | No activity | No activity | Cell-Based Reporter Assay | |

| EC50 | 6.3 x 10-8 M | Not applicable | Not applicable | Serum PPARγ Activity Assay | [11] |

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The canonical signaling pathway initiated by the binding of this compound to PPARγ is depicted below.

Experimental Workflow: PPARγ Competitive Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound like this compound to PPARγ using a competitive binding assay.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay for PPARγ

This assay measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ ligand-binding domain (LBD).

Materials:

-

Purified recombinant human PPARγ-LBD

-

Radioligand: [3H]-Rosiglitazone

-

Test compound: this compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM DTT, 10% glycerol

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the purified PPARγ-LBD, a fixed concentration of [3H]-Rosiglitazone (at or below its Kd), and varying concentrations of unlabeled this compound in the assay buffer.

-

Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the protein-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of [3H]-Rosiglitazone against the concentration of unlabeled this compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: PPARγ Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of PPARγ in response to treatment with a test compound.

Materials:

-

HEK293 cells (or another suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PPARγ expression plasmid

-

PPRE-luciferase reporter plasmid (containing PPREs upstream of a luciferase gene)

-

Internal control plasmid (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent and luminometer

Procedure:

-

Seed HEK293 cells in culture plates and grow for approximately 18-24 hours.

-

Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection method.

-

After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for 16-24 hours.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity from the internal control plasmid.

Data Analysis:

-

Express the results as fold induction of luciferase activity compared to the vehicle control.

-

Plot the dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.[13][14][15]

Conclusion

This compound is a well-characterized, potent, and selective PPARγ agonist that has been invaluable for studying the roles of this nuclear receptor in health and disease. Its high affinity and selectivity for PPARγ, coupled with its well-defined mechanism of action, make it a critical tool for researchers in the fields of metabolic disease, inflammation, and drug discovery. The experimental protocols detailed in this guide provide a framework for the continued investigation of PPARγ signaling and the development of novel therapeutic agents targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential activity of rosiglitazone enantiomers at PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Insulin-Sensitizing Role of (+)-Rosiglitazone: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Cellular Effects of a Potent Thiazolidinedione

Introduction

(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a significant tool in the management of type 2 diabetes mellitus due to its potent insulin-sensitizing effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, with a focus on its role as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3] We will delve into the downstream signaling pathways, the quantitative effects on glucose and lipid metabolism, and the detailed experimental protocols used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.

Mechanism of Action: A Focus on PPARγ Activation

The primary mechanism of action of Rosiglitazone (B1679542) is its high-affinity binding to and activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[1][2] As a transcription factor, activated PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[2][3]

Key molecular events following PPARγ activation by Rosiglitazone include:

-

Enhanced Insulin (B600854) Signaling: Rosiglitazone improves insulin sensitivity by potentiating the insulin signaling cascade. It has been shown to increase the expression of the insulin receptor and enhance its tyrosine kinase activity.[5] This leads to increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and IRS-2, and subsequent activation of phosphatidylinositol 3-kinase (PI3K) and Akt.[5]

-

Increased Glucose Transporter Translocation: A critical downstream effect is the increased expression and translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in adipocytes and skeletal muscle cells.[2][6] This enhances the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels.[2][6] Rosiglitazone has been shown to increase cell surface GLUT4 levels by enhancing its endosomal recycling.[6]

-

Modulation of Adipokine Secretion: PPARγ activation influences the secretion of adipokines from fat cells. Rosiglitazone increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the levels of resistin and tumor necrosis factor-alpha (TNF-α), which are associated with insulin resistance.[2][3]

-

Regulation of Gene Expression: Rosiglitazone-activated PPARγ directly regulates the expression of numerous genes. While many adipocyte-specific genes are upregulated, some, including the PPARγ gene itself, are repressed.[7] The relative occupancy of PPARγ and another key adipocyte transcription factor, CCAAT-enhancer binding protein α (C/EBPα), appears to be a critical determinant of whether a gene is induced or repressed.[7]

Quantitative Effects on Glucose and Lipid Metabolism

The insulin-sensitizing effects of Rosiglitazone have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on its impact on glycemic control, insulin sensitivity, and glucose uptake.

Table 1: Effects of Rosiglitazone on Glycemic Control and Insulin Sensitivity

| Parameter | Study Population | Treatment | Duration | Result | Reference |

| HbA1c | Patients with inadequately controlled type 2 diabetes on insulin | Rosiglitazone (8 mg/day) + Insulin | 26 weeks | -1.2% mean reduction from baseline | [8] |

| Fasting Plasma Glucose | Patients with inadequately controlled type 2 diabetes on insulin | Rosiglitazone (8 mg/day) + Insulin | 26 weeks | Significant reduction from baseline | [8] |

| Whole-Body Insulin Sensitivity | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) | 26 weeks | 44% increase | [9] |

| HOMA-IR | Overweight and obese type 2 diabetic patients intolerant to metformin (B114582) | Rosiglitazone + Metformin | 6 months | Significant reduction compared to metformin alone | [10] |

| Progression to Diabetes/Death | Individuals with prediabetes | Rosiglitazone | 3 years (median) | 60% reduction in risk | [11] |

Table 2: Effects of Rosiglitazone on Glucose Uptake

| Tissue | Study Population/Model | Treatment | Result | Reference |

| Skeletal Muscle | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) for 26 weeks | Enhanced insulin-stimulated glucose uptake (from 26.6 to 36.8 µmol/kg/min) | [9] |

| Visceral Adipose Tissue | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) for 26 weeks | 29% increase in glucose uptake (from 17.8 to 23.0 µmol/kg/min) | [9] |

| Femoral Subcutaneous Adipose Tissue | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) for 26 weeks | 58% increase in glucose uptake rate (from 10.8 to 17.1 µmol/kg/min) | [9] |

| Myocardium (Ischemic Regions) | Patients with type 2 diabetes and coronary artery disease | Rosiglitazone for 16 weeks | Increased from 20.6 to 25.5 µmol/100g/min | [12][13] |

| Myocardium (Non-ischemic Regions) | Patients with type 2 diabetes and coronary artery disease | Rosiglitazone for 16 weeks | Increased from 21.7 to 28.0 µmol/100g/min | [12][13] |

| Brown Adipocytes | Fetal rat primary brown adipocytes | 10 µmol/L Rosiglitazone for 24h | 40% increase in insulin-stimulated glucose uptake | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Rosiglitazone on insulin sensitization.

Hyperinsulinemic-Euglycemic Clamp

This is considered the gold standard for assessing in vivo insulin sensitivity.[14][15]

-

Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.

-

Procedure:

-

Animal/Human Preparation: Subjects are fasted overnight. In animal studies, catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) and allowed to recover.[15]

-

Insulin Infusion: A constant infusion of insulin is administered intravenously to achieve a steady-state hyperinsulinemic condition.[16]

-

Glucose Infusion: A variable infusion of glucose is administered to maintain the blood glucose concentration at a normal fasting level (euglycemia).[14]

-

Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels and adjust the glucose infusion rate accordingly.[14]

-

Data Analysis: The glucose infusion rate (GIR) during the last part of the clamp (steady state) is a measure of whole-body glucose disposal and thus insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[17]

-

Glucose Uptake Assay in Adipocytes

-

Objective: To measure the rate of glucose transport into adipocytes in vitro.

-

Procedure:

-

Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

Treatment: Adipocytes are treated with Rosiglitazone at a specified concentration and duration.

-

Insulin Stimulation: Cells are stimulated with insulin for a defined period to induce GLUT4 translocation.

-

Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-D-glucose, is added to the culture medium.[18]

-

Cell Lysis and Scintillation Counting: After a short incubation, the uptake is stopped, and the cells are washed and lysed. The amount of radioactivity inside the cells is measured using a scintillation counter, which is proportional to the rate of glucose uptake.[18]

-

GLUT4 Translocation Assay (Plasma Membrane Lawn Assay)

-

Objective: To visualize and quantify the amount of GLUT4 at the plasma membrane.

-

Procedure:

-

Cell Treatment: Adipocytes are treated with Rosiglitazone and stimulated with insulin as described above.

-

Plasma Membrane Lawn Preparation: Cells are subjected to a process that removes the top and sides of the cell, leaving behind the basal plasma membrane attached to the coverslip (the "lawn").

-

Immunofluorescence Staining: The plasma membrane lawns are fixed and incubated with a primary antibody specific for GLUT4, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: The fluorescence intensity at the plasma membrane is visualized using fluorescence microscopy and quantified using image analysis software. An increase in fluorescence intensity indicates an increase in GLUT4 at the plasma membrane.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Rosiglitazone and a typical experimental workflow for studying its effects.

Caption: Rosiglitazone activates PPARγ, leading to gene transcription modulation.

Caption: Rosiglitazone enhances insulin signaling to promote glucose uptake.

Caption: Workflow for assessing Rosiglitazone's effects on insulin sensitivity.

Conclusion

This compound exerts its profound insulin-sensitizing effects primarily through the activation of the nuclear receptor PPARγ. This leads to a cascade of genomic and non-genomic events that collectively enhance the cellular response to insulin. Key among these are the potentiation of the insulin signaling pathway and the increased translocation of GLUT4 to the cell surface of adipocytes and muscle cells, resulting in increased glucose disposal from the circulation. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating the complex pharmacology of this important therapeutic agent. While its clinical use has been subject to debate due to side effects, the study of Rosiglitazone continues to provide invaluable insights into the molecular basis of insulin resistance and the development of novel therapeutics for type 2 diabetes.

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]

- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Rosiglitazone therapy improves insulin resistance parameters in overweight and obese diabetic patients intolerant to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rosiglitazone improves myocardial glucose uptake in patients with type 2 diabetes and coronary artery disease: a 16-week randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the PPARγ-Independent Effects of (+)-Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone (B1679542), a member of the thiazolidinedione (TZD) class of drugs, is a well-established agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and insulin (B600854) sensitization.[1] For years, the therapeutic benefits of rosiglitazone in type 2 diabetes were primarily attributed to its PPARγ-dependent actions. However, a growing body of evidence reveals a fascinating and complex landscape of PPARγ-independent effects exerted by this molecule, particularly its (+)-enantiomer. These off-target activities present both challenges and exciting opportunities for drug development, suggesting novel therapeutic applications beyond metabolic diseases.

This in-depth technical guide provides a comprehensive overview of the core PPARγ-independent effects of (+)-Rosiglitazone. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the alternative signaling pathways, experimental evidence, and methodologies crucial for navigating this evolving field of study. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex pathways, this guide aims to be an indispensable resource for advancing research and development in this area.

Core PPARγ-Independent Mechanisms

Mounting evidence indicates that rosiglitazone can influence cellular processes through mechanisms that do not involve the activation of PPARγ.[2] These effects are often observed at concentrations higher than those required for PPARγ agonism and can be demonstrated in cells lacking PPARγ or in the presence of PPARγ antagonists.[2][3][4] The (S)-(-)-isomer of rosiglitazone is primarily responsible for its antidiabetic activity through PPARγ binding, leaving the (+)-enantiomer as a key player in many of the observed PPARγ-independent actions.[5]

The primary PPARγ-independent mechanisms of rosiglitazone that have been identified include:

-

Mitochondrial Modulation: Rosiglitazone has been shown to directly impact mitochondrial function and biogenesis.[3][6][7]

-

Anti-Inflammatory Signaling: The compound exhibits anti-inflammatory properties through pathways distinct from classical PPARγ activation.[8][9][10]

-

Cancer Cell Proliferation and Apoptosis: Rosiglitazone can inhibit the growth of various cancer cells through PPARγ-independent signaling.[2][11][12]

Data Presentation: Quantitative Insights into PPARγ-Independent Effects

The following tables summarize key quantitative data from studies investigating the PPARγ-independent effects of rosiglitazone.

Table 1: Effects of Rosiglitazone on Mitochondrial Function (PPARγ-Independent)

| Parameter | Cell/Tissue Type | Rosiglitazone Concentration | Observed Effect | Citation |

| Mitochondrial Oxidation (NADH autofluorescence) | Isolated Rat Hearts | 2, 10, 50 µM | Dose-dependent decrease (increase in oxidation) | [3] |

| Mitochondrial Oxidation (FAD autofluorescence) | Isolated Rat Hearts | 2, 10, 50 µM | Dose-dependent increase (increase in oxidation) | [3] |

| Mitochondrial Mass | White Adipocytes (ob/ob mice) | Not specified | Increase | [7] |

| Oxygen Consumption | White Adipocytes (ob/ob mice) | Not specified | Markedly enhanced | [7] |

| Palmitate Oxidation | White Adipocytes (ob/ob mice) | Not specified | Significantly increased | [7] |

| Mitochondrial DNA (mtDNA) | Mouse Brain | Not specified | Induced | [6] |

| Estrogen-Stimulated Related Receptor Alpha (ESRRA) mRNA | Mouse Brain | Not specified | Induced | [6] |

| Complex I Activity (Mitochondrial Respiratory Chain) | ob/ob Mice Liver | 1 mg/kg/day | Suppressed | [13] |

Table 2: PPARγ-Independent Anti-Inflammatory and Anti-Cancer Effects of Rosiglitazone

| Parameter | Cell/Tissue Type | Rosiglitazone Concentration | Observed Effect | Citation |

| TSC2 Phosphorylation (Serine-1254) | Non-Small Cell Lung Carcinoma (NSCLC) Cells (H2106) | Not specified | Increase | [11] |

| p70S6K Phosphorylation | NSCLC Cells | Not specified | Downregulation | [11] |

| Cell Growth Inhibition | NSCLC Cells | Not specified | Reduced by 50% with TSC2 siRNA | [11] |

| Interleukin-18 (IL-18) | Lipopolysaccharide (LPS)-induced Vascular Smooth Muscle Cells (VSMCs) | Not specified | Decrease | [8] |

| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | LPS-induced VSMCs | Not specified | Decrease | [8] |

| Toll-like Receptor 4 (TLR4) | LPS-induced VSMCs | Not specified | Decrease | [8] |

| AMP-activated protein kinase (AMPK) activation | Muscle cells | 200 µM | Dramatic increase in AMP:ATP ratio and AMPK activation | [14][15] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the PPARγ-independent effects of rosiglitazone.

Assessment of Mitochondrial Redox State in Isolated Hearts

-

Objective: To measure the effect of rosiglitazone on mitochondrial oxidation independently of PPARγ.

-

Model: Langendorff-perfused isolated hearts from Brown Norway rats.

-

Methodology:

-

Hearts are perfused with Krebs-Henseleit buffer.

-

Online NADH and FAD autofluorescence are measured to assess the mitochondrial redox state.

-

Increasing doses of rosiglitazone (e.g., 2, 10, and 50 µM) are administered.

-

To confirm PPARγ-independence, the experiment is repeated in the presence of a specific PPARγ antagonist, such as GW9662 (10 µM).

-

Changes in NADH (decrease indicates oxidation) and FAD (increase indicates oxidation) fluorescence are recorded and analyzed.[3]

-

Analysis of Mitochondrial Biogenesis in Adipose Tissue

-

Objective: To determine the in vivo effect of rosiglitazone on mitochondrial mass and gene expression in white adipose tissue.

-

Model: ob/ob mice.

-

Methodology:

-

Mice are treated with rosiglitazone.

-

White adipose tissue is harvested.

-

Mitochondrial mass is assessed by measuring the levels of mitochondrial proteins (e.g., chaperonin 60) via Western blotting or by staining with mitochondria-specific dyes.

-

Gene expression of mitochondrial proteins is analyzed using oligonucleotide array sequence analysis or quantitative real-time PCR.

-

Functional assays, such as oxygen consumption and palmitate oxidation, are performed on isolated adipocytes.[7]

-

Investigation of Anti-Cancer Signaling Pathways

-

Objective: To investigate the PPARγ-independent effect of rosiglitazone on cancer cell signaling pathways.

-

Model: Non-small cell lung carcinoma (NSCLC) cell lines (e.g., H2106).

-

Methodology:

-

Cells are treated with rosiglitazone for various time points.

-

To confirm PPARγ-independence, experiments are conducted in the presence of a PPARγ antagonist or using cells with PPARγ expression knocked down via siRNA.

-

Cell lysates are collected and subjected to Western blot analysis to assess the phosphorylation status of key signaling proteins, such as TSC2 and p70S6K.[11]

-

Cell proliferation is measured using assays like the [methyl-³H]thymidine incorporation assay.[12]

-

Evaluation of Anti-Inflammatory Effects in Vascular Smooth Muscle Cells

-

Objective: To determine the mechanism of rosiglitazone's anti-inflammatory effects in a vascular context.

-

Model: Lipopolysaccharide (LPS)-induced inflammation in vascular smooth muscle cells (VSMCs).

-

Methodology:

-

VSMCs are stimulated with LPS to induce an inflammatory response.

-

Cells are co-treated with rosiglitazone.

-

The expression of inflammatory mediators (e.g., IL-18, TIMP-1) and signaling molecules (e.g., TLR4) is measured by ELISA or RT-qPCR.

-

To establish the role of specific pathways, experiments are repeated in the presence of pathway inhibitors (e.g., TLR4 blocker) or with siRNA-mediated knockdown of key signaling components like TRIF or IRF3.[8]

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key PPARγ-independent signaling pathways of this compound.

Caption: PPARγ-independent activation of TSC2 by this compound, leading to mTORC1 inhibition and reduced cell proliferation.

Caption: PPARγ-independent anti-inflammatory effect of this compound via inhibition of the TLR4/TRIF/IRF3/IP-10 signaling pathway.

Caption: Experimental workflow to investigate the PPARγ-independent effects of this compound on mitochondrial biogenesis and function.

Conclusion and Future Directions

The exploration of PPARγ-independent effects of this compound has unveiled a complex and multifaceted pharmacological profile for this well-known antidiabetic agent. The evidence strongly suggests that rosiglitazone can modulate critical cellular processes such as mitochondrial function, inflammation, and cancer cell proliferation through mechanisms distinct from its classical interaction with PPARγ. These findings have significant implications for drug development, opening up the possibility of designing novel therapeutic agents that leverage these "off-target" effects for a range of diseases, including cancer and inflammatory disorders.

Future research should focus on several key areas. Firstly, a more precise delineation of the structure-activity relationships for the PPARγ-independent effects is needed to guide the development of new chemical entities with enhanced potency and selectivity for these alternative targets. Secondly, further in-vivo studies are crucial to validate the therapeutic potential of these off-target effects in relevant disease models. Finally, a deeper understanding of the interplay between the PPARγ-dependent and -independent pathways will be essential for predicting the overall pharmacological and toxicological profile of rosiglitazone and its analogues. This continued investigation will undoubtedly pave the way for innovative therapeutic strategies and a more complete understanding of the biological activities of the thiazolidinedione class of molecules.

References

- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activity of rosiglitazone enantiomers at PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosiglitazone induces mitochondrial biogenesis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial remodeling in adipose tissue associated with obesity and treatment with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARγ agonist rosiglitazone ameliorates LPS-induced inflammation in vascular smooth muscle cells via the TLR4/TRIF/IRF3/IP-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retracted: Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Anti-diabetic drugs rosiglitazone and metformin stimulate AMP-activated protein kinase through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of (+)-Rosiglitazone Beyond Diabetes: A Technical Guide for Researchers

An In-depth Exploration of Non-diabetic Research Applications, Mechanisms of Action, and Experimental Protocols

Introduction

(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). While clinically established for its insulin-sensitizing effects in the management of type 2 diabetes, a growing body of preclinical and clinical research has unveiled a diverse range of pharmacological activities extending beyond glycemic control. These non-diabetic applications of Rosiglitazone have significant implications for drug development and repurposing efforts in various therapeutic areas, including inflammatory diseases, neurodegenerative disorders, oncology, and cardiovascular conditions.

This technical guide provides a comprehensive overview of the non-diabetic research applications of this compound, with a focus on its molecular mechanisms, supported by quantitative data from key studies. Detailed experimental protocols for foundational research techniques are provided to enable researchers to investigate and build upon these findings. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biological processes modulated by Rosiglitazone.

Core Mechanisms of Action in Non-Diabetic Conditions

Rosiglitazone's therapeutic effects in non-diabetic contexts are mediated through both PPARγ-dependent and -independent signaling pathways.

PPARγ-Dependent Mechanisms: As a PPARγ agonist, Rosiglitazone binds to and activates PPARγ, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This mechanism is central to its anti-inflammatory effects, where it can transrepress the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).

PPARγ-Independent Mechanisms: Emerging evidence indicates that Rosiglitazone can also exert biological effects independently of PPARγ activation. These "off-target" effects involve direct interactions with other cellular proteins and signaling molecules, contributing to its diverse pharmacological profile, particularly in cancer and neuroprotection.

Therapeutic Applications and Supporting Data

Anti-inflammatory Effects

Rosiglitazone has demonstrated potent anti-inflammatory properties in various non-diabetic inflammatory conditions. Its primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data from Clinical and Preclinical Studies:

| Study Population | Intervention | Key Biomarker | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | P-value |

| Nondiabetic Obese Subjects[1] | Rosiglitazone (4 mg/day for 6 weeks) | Plasma MCP-1 (pg/mL) | 245 ± 25 | 190 ± 20 | -22.4% | < 0.05 |

| Plasma CRP (mg/L) | 4.5 ± 0.8 | 3.0 ± 0.6 | -33.3% | < 0.05 | ||

| Nondiabetic Hypertensive Patients[2] | Rosiglitazone (8 mg/day for 16 weeks) | C-Reactive Protein (mg/L) | 3.4 ± 0.6 | 2.1 ± 0.4 | -38.2% | < 0.01 |

| Nondiabetic Postmenopausal Women[3] | Rosiglitazone (4 mg/day for 12 weeks) | Plasma MMP-9 (ng/mL) | 450 ± 120 | 350 ± 100 | -22.2% | < 0.05 |

| Leukocyte Count (x10^9/L) | 6.8 ± 1.5 | 6.1 ± 1.3 | -10.3% | < 0.05 |

Signaling Pathway: Rosiglitazone's Anti-inflammatory Action via NF-κB Inhibition

Caption: Rosiglitazone's anti-inflammatory signaling pathway.

Neurodegenerative Diseases: Alzheimer's Disease

Preclinical studies suggest that Rosiglitazone may offer neuroprotective benefits in Alzheimer's disease by reducing amyloid-beta (Aβ) and tau pathology, and by promoting neuronal survival through the activation of the CREB/BDNF/TrkB signaling pathway.

Quantitative Data from Preclinical Studies:

| Animal Model | Intervention | Key Outcome | Control Group (Mean ± SEM) | Rosiglitazone Group (Mean ± SEM) | Percentage Change | P-value |

| hAPP Transgenic Mice[4] | Rosiglitazone (chronic treatment) | Cortical Aβ42 levels | 100% | ~43% | -57% | < 0.01 |

| Cortical Aβ40 levels | 100% | ~28% | -72% | < 0.01 | ||

| Hippocampal p-tau (AT8) | Not quantified | Visibly reduced | - | - | ||

| STZ-induced Diabetic Rats[5] | Rosiglitazone (20 mg/kg/day for 8 weeks) | Hippocampal BDNF levels | Decreased | Upregulated | - | - |

Signaling Pathway: Neuroprotective Effects of Rosiglitazone

References

- 1. Activation of Peroxisome Proliferator-Activated Receptor γ by Rosiglitazone Inhibits Lipopolysaccharide-Induced Release of High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. Exploring Rosiglitazone’s Potential to Treat Alzheimer’s Disease through the Modulation of Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (+)-Rosiglitazone on Adipocyte Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has profound effects on adipocyte biology.[1] As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action revolves around the activation of PPARγ, a master regulator of adipogenesis.[2] This activation orchestrates a cascade of events that influence adipocyte differentiation, lipid metabolism, and glucose homeostasis. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on adipocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: PPARγ Activation

This compound functions as a high-affinity ligand for PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1][3] Upon binding, Rosiglitazone (B1679542) induces a conformational change in the PPARγ receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This transcriptional regulation is the cornerstone of Rosiglitazone's effects on adipocyte biology, influencing processes from differentiation to metabolic function.

Effects on Adipogenesis

Rosiglitazone is a potent inducer of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes.[2] This is a direct consequence of PPARγ activation, which is considered a master regulator of this process.[2] By activating PPARγ, Rosiglitazone initiates a transcriptional cascade involving the upregulation of key adipogenic marker genes.

Upregulation of Adipogenic Genes

Treatment of preadipocytes with Rosiglitazone leads to a significant increase in the expression of genes crucial for the adipocyte phenotype.

| Gene | Function | Fold Change with Rosiglitazone | Reference Cell Type |

| PPARγ | Master regulator of adipogenesis | ~2-fold increase in mRNA | 3T3-L1 adipocytes |

| C/EBPα | Transcription factor, works with PPARγ | Over-expression | Telomerase-Transformed Mesenchymal Stromal Cells |

| FABP4 (aP2) | Fatty acid binding and transport | Upregulated | Adipose-Derived Mesenchymal Stem Cells |

| Adiponectin | Insulin-sensitizing adipokine | Increased expression | 3T3-L1 adipocytes |

| Leptin | Adipokine regulating energy balance | Increased expression | Adipose-Derived Mesenchymal Stem Cells |

| UCP-1 | Uncoupling protein, marker for brown/beige adipocytes | Upregulated | Telomerase-Transformed Mesenchymal Stromal Cells |

Note: Fold changes can vary depending on the cell line, concentration of Rosiglitazone, and duration of treatment.

Morphological Changes

The transcriptional changes induced by Rosiglitazone manifest as clear morphological alterations in differentiating preadipocytes. These include a change from a fibroblastic to a more rounded shape and the accumulation of intracellular lipid droplets.[5]

Impact on Glucose Metabolism

Rosiglitazone enhances insulin (B600854) sensitivity in adipocytes, primarily by increasing glucose uptake. This effect is crucial for its anti-diabetic properties.

Enhanced Glucose Uptake

Studies have consistently shown that Rosiglitazone treatment increases glucose uptake in adipocytes.

| Parameter | Condition | Fold Change / % Increase | Reference |

| Glucose Uptake | Rosiglitazone vs. Placebo (Visceral Adipose Tissue) | 29% increase | [6] |

| Glucose Uptake | Rosiglitazone vs. Placebo (Femoral Subcutaneous Adipose Tissue) | 58% increase | [6] |

| Whole-body insulin-stimulated glucose uptake | Rosiglitazone vs. Placebo | 44% improvement | [6] |

| Subcutaneous Adipose Tissue Glucose Uptake | Rosiglitazone Treatment | 23% increase | [7] |

The enhanced glucose uptake is mediated by the increased expression and translocation of glucose transporters, particularly GLUT4, to the plasma membrane. This process is linked to the activation of the PI3K/AKT signaling pathway.[8]

Regulation of Lipolysis

The effect of Rosiglitazone on lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is complex and can be context-dependent. Some studies report that Rosiglitazone can increase the expression of lipolytic enzymes, while others show it enhances insulin's anti-lipolytic effect.[3][9]

Quantitative Effects on Lipolysis

| Parameter | Condition | Effect | Reference |

| Epinephrine-stimulated FFA release | Short-term Rosiglitazone treatment (2h) in 3T3-L1 adipocytes | 20% increase | [3] |

| Insulin suppression of glycerol release | 3 months of Rosiglitazone treatment in type 2 diabetic subjects | 52% increase in sensitivity | [9][10] |

| ATGL mRNA | Rosiglitazone treatment in mouse adipose tissue | 2-fold increase | [3] |

| ATGL protein | Rosiglitazone treatment in mouse adipose tissue | 0.7-fold increase | [3] |

| TNF-α secretion (pro-lipolytic) | Rosiglitazone cotreatment with insulin in human adipocytes | Reduced | [11] |

Experimental Protocols

Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes using a standard cocktail supplemented with Rosiglitazone.[12][13]

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose (25 mM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Insulin (10 µg/mL stock)

-

Dexamethasone (1 µM stock)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a culture vessel and grow in DMEM with high glucose, 10% FBS, and 1% P/S until 100% confluent.

-

Growth Arrest: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.

-

Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I: DMEM with high glucose, 10% FBS, 1 µg/mL insulin, 0.25 µM dexamethasone, 0.5 mM IBMX, and the desired concentration of Rosiglitazone (e.g., 2 µM).

-

Medium Change (Day 2): After 48 hours, replace the medium with Differentiation Medium II: DMEM with high glucose, 10% FBS, 1 µg/mL insulin, and Rosiglitazone.

-

Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with maintenance medium: DMEM with high glucose, 10% FBS, and Rosiglitazone.

-

Assessment of Differentiation: Mature adipocytes with visible lipid droplets should appear around day 7-10. Differentiation can be quantified by Oil Red O staining.

Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

2-deoxy-D-[³H]glucose

-

Phloretin (inhibitor of glucose transport)

-

Scintillation fluid and counter

Procedure:

-

Serum Starvation: Wash differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

-

Pre-incubation: Wash cells with KRH buffer and pre-incubate in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. Incubate for 5-10 minutes at 37°C.

-

Termination: Stop the uptake by adding ice-cold KRH buffer containing phloretin.

-

Washing: Wash the cells three times with ice-cold PBS to remove extracellular tracer.

-

Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration of the cell lysate to normalize the glucose uptake data.

Lipolysis Assay (Glycerol Release)

This protocol measures the rate of lipolysis by quantifying the amount of glycerol released into the culture medium.[3][11][14]

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

Krebs-Ringer-HEPES (KRH) buffer with 2% fatty acid-free BSA

-

Isoproterenol (B85558) (lipolysis stimulator)

-

Glycerol Assay Kit (colorimetric or fluorometric)

Procedure:

-

Washing: Wash differentiated adipocytes twice with PBS.

-

Incubation: Incubate the cells in KRH buffer with 2% BSA. Add test compounds (e.g., Rosiglitazone) and/or a lipolytic agent (e.g., isoproterenol at 10 µM) or vehicle control.

-

Sample Collection: Incubate for a defined period (e.g., 1-3 hours) at 37°C. Collect the culture medium (supernatant).

-

Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Normalization: Lyse the cells and measure the total protein content to normalize the glycerol release data.

Conclusion

This compound exerts a powerful influence on adipocyte biology, primarily through its role as a PPARγ agonist. It drives adipogenesis, enhances insulin-stimulated glucose uptake, and modulates lipolysis. These actions collectively contribute to its insulin-sensitizing effects. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers investigating the intricate roles of Rosiglitazone in adipocyte function and its broader implications for metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of adipose triglyceride lipase by rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential effects of rosiglitazone and metformin on adipose tissue distribution and glucose uptake in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. saibou.jp [saibou.jp]

Methodological & Application

Application Notes and Protocols for Adipocyte Differentiation Assay Using (+)-Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, such as preadipocytes or mesenchymal stem cells, develop into mature, lipid-laden adipocytes. This process is a key area of research in understanding metabolic diseases like obesity and type 2 diabetes. (+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[2][3] Activation of PPARγ by Rosiglitazone initiates a transcriptional cascade leading to the expression of genes crucial for the adipocyte phenotype, making it an invaluable tool for in vitro studies of adipocyte biology.[1][4]

These application notes provide a detailed overview of the use of this compound to induce adipocyte differentiation in cell culture, along with comprehensive protocols for assessing the extent of differentiation through lipid accumulation and gene expression analysis.

Mechanism of Action: Rosiglitazone and PPARγ Signaling

This compound exerts its pro-adipogenic effects by binding to and activating PPARγ. Upon ligand binding, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes essential for adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity.[1]

Caption: Rosiglitazone signaling pathway in adipogenesis.

Data Presentation: Efficacy of this compound in Adipocyte Differentiation

The optimal concentration of this compound for inducing adipocyte differentiation can vary depending on the cell line and experimental conditions. The following tables summarize effective concentrations and observed outcomes from various studies.

Table 1: Effective Concentrations of this compound for Adipocyte Differentiation

| Cell Line | Rosiglitazone Concentration | Other Differentiation Components | Duration of Treatment | Key Outcomes |

| 3T3-L1 | 2 µM | 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin | 3 days induction | Optimized lipid accumulation.[1] |

| Adipose-Derived Mesenchymal Stem Cells (various species) | 1 µM - 5 µM | 1 µM Dexamethasone, ITS (Insulin, Transferrin, Selenite) | 7 and 14 days | 5 µM promoted adipogenic capacity, increased cell number, lipid droplet size, and upregulated FABP-4 and Leptin expression.[5] |

| Telomerase-Transformed Mesenchymal Stromal Cells (iMSC3) | 2 µM | Standard differentiation cocktail | Not specified | Enhanced general and brown adipogenesis.[1] |

Table 2: Quantitative Effects of this compound on Adipogenic Markers

| Cell Line | Rosiglitazone Treatment | Marker | Fold Change/Effect |

| 3T3-L1 | 1 µM | Adipogenic Genes (general) | Upregulation of genes associated with PPARγ.[6] |

| Human Mesenchymal Stem Cells | Not specified | FABP4 (Fatty Acid Binding Protein 4) | Markedly increased expression.[7] |

| Human Mesenchymal Stem Cells | Not specified | Runx2 (Osteoblastogenesis marker) | Reduced expression, indicating a shift away from bone formation.[7] |

| Adipose-Derived Mesenchymal Stem Cells (Horse) | 5 µM | FABP-4 | Significant increase in expression (p < 0.001).[5] |

| Adipose-Derived Mesenchymal Stem Cells (Horse) | 5 µM | Leptin | Upregulated expression.[5] |

Experimental Workflow for Adipocyte Differentiation Assay

The general workflow for an in vitro adipocyte differentiation experiment using this compound involves several key stages, from cell culture to the final analysis of differentiated adipocytes.

Caption: General experimental workflow for adipocyte differentiation.

Experimental Protocols

Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted for the robust differentiation of 3T3-L1 preadipocytes into mature adipocytes using a cocktail that includes this compound.[8][9]

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound

-

Phosphate-Buffered Saline (PBS)

Media Preparation:

-

Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and 2 µM this compound.

-